Equol-7,4'-dimethyl ether
CAS No.: 4366-35-2
Cat. No.: VC0191185
Molecular Formula: C17H18O3
Molecular Weight: 270.32
* For research use only. Not for human or veterinary use.

CAS No. | 4366-35-2 |
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Molecular Formula | C17H18O3 |
Molecular Weight | 270.32 |
Chemical Identity and Structure
Equol-7,4'-dimethyl ether (CAS: 4366-35-2) is characterized by its chemical formula C17H18O3 and a molecular weight of 270.32 g/mol . Structurally, this compound maintains the basic chroman skeleton of equol (7-hydroxy-3-(4'-hydroxyphenyl)-chroman) but features two methoxy groups (-OCH3) at positions 7 and 4' instead of the hydroxyl groups found in the parent compound equol . This methylation substantially alters the compound's chemical behavior, particularly its hydrogen bonding capabilities and lipophilicity.
The substitution pattern is significant as it affects:
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Receptor binding properties
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Metabolic stability
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Membrane permeability
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Bioavailability profile
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Potential biological activity
Physical and Chemical Properties
The physical and chemical characteristics of Equol-7,4'-dimethyl ether distinguish it from both its parent compound and other isoflavones. These properties significantly influence its behavior in biological systems and its potential applications in research and pharmaceutical development.
Table 1. Physical and Chemical Properties of Equol-7,4'-dimethyl ether
Property | Value/Description |
---|---|
Chemical Formula | C17H18O3 |
Molecular Weight | 270.32 g/mol |
CAS Registry Number | 4366-35-2 |
Chemical Classification | Phytoestrogen, Isoflavone derivative |
Physical State | Solid (presumed based on similar compounds) |
Commercial Purity | Minimum 95% |
Structural Features | Dimethyl ether derivative of equol |
Functional Groups | Two methoxy groups at positions 7 and 4' |
The methylation of hydroxyl groups typically increases lipophilicity while decreasing hydrogen-bond donor capacity, which can significantly alter biological activity compared to the parent compound . This modification may impact the compound's interaction with cellular receptors, particularly estrogen receptors, which are known targets for equol.
Relationship to Equol and Biological Significance
Understanding Equol-7,4'-dimethyl ether requires contextualizing it within the broader framework of equol biology. Equol is a product formed during the biotransformation of daidzein by intestinal bacteria and has been extensively investigated for its potential role in preventing hormone-dependent diseases such as prostate cancer and osteoporosis, as well as in alleviating vasomotor symptoms .
The methylation at positions 7 and 4' likely modifies several key properties:
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Estrogen receptor binding: The methoxy groups may alter the compound's affinity and selectivity for estrogen receptor subtypes compared to equol.
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Metabolic stability: Methylation typically protects hydroxyl groups from phase II conjugation reactions (glucuronidation and sulfation), potentially extending the compound's half-life in vivo.
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Bioavailability: The increased lipophilicity may enhance membrane permeability while potentially reducing water solubility.
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Redox properties: The absence of free hydroxyl groups reduces the compound's antioxidant capacity compared to equol.
While equol primarily occurs in vivo as conjugated metabolites (glucuronides and sulfates) with only approximately 1% detected as the intact form in human plasma, Equol-7,4'-dimethyl ether might exhibit different pharmacokinetic properties due to its modified structure .
For chromatographic separation, methods similar to those employed for equol enantiomers might require adaptation. For instance, a Luna Silica column (4.6 mm x 150 mm, 3 μm packing) with a gradient of methyl-tert-butyl-ether and hexane has proven effective for separating related compounds .
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